Axitinib Axitinib Axitinib is an orally bioavailable tyrosine kinase inhibitor. Axitinib inhibits the proangiogenic cytokines vascular endothelial growth factor (VEGF) and platelet-derived growth factor receptor (PDGF), thereby exerting an anti-angiogenic effect.
Axitinib is an oral tyrosine kinase inhibitor selective for vascular endothelial growth factor (VEGF) receptors -1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma. Axitinib therapy is commonly associated with transient elevations in serum aminotransferase that are generally mild and asymptomatic. Axitinib has yet to be linked to instances of clinically apparent acute liver injury.
Axitinib is an indazole substituted at position 3 by a 2-(pyridin-2-yl)vinyl group and at position 6 by a 2-(N-methylaminocarboxy)phenylsulfanyl group. Used for the treatment of advanced renal cell carcinoma after failure of a first line systemic treatment. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor and a vascular endothelial growth factor receptor antagonist. It is a member of indazoles, a member of pyridines, an aryl sulfide and a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 319460-85-0
VCID: VC0548089
InChI: InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
SMILES: CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Molecular Formula: C22H18N4OS
Molecular Weight: 386.5 g/mol

Axitinib

CAS No.: 319460-85-0

Inhibitors

VCID: VC0548089

Molecular Formula: C22H18N4OS

Molecular Weight: 386.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Axitinib - 319460-85-0

CAS No. 319460-85-0
Product Name Axitinib
Molecular Formula C22H18N4OS
Molecular Weight 386.5 g/mol
IUPAC Name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
Standard InChI InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Standard InChIKey RITAVMQDGBJQJZ-FMIVXFBMSA-N
Isomeric SMILES CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
SMILES CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Canonical SMILES CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Appearance white to off-white solid powder
Description Axitinib is an orally bioavailable tyrosine kinase inhibitor. Axitinib inhibits the proangiogenic cytokines vascular endothelial growth factor (VEGF) and platelet-derived growth factor receptor (PDGF), thereby exerting an anti-angiogenic effect.
Axitinib is an oral tyrosine kinase inhibitor selective for vascular endothelial growth factor (VEGF) receptors -1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma. Axitinib therapy is commonly associated with transient elevations in serum aminotransferase that are generally mild and asymptomatic. Axitinib has yet to be linked to instances of clinically apparent acute liver injury.
Axitinib is an indazole substituted at position 3 by a 2-(pyridin-2-yl)vinyl group and at position 6 by a 2-(N-methylaminocarboxy)phenylsulfanyl group. Used for the treatment of advanced renal cell carcinoma after failure of a first line systemic treatment. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor and a vascular endothelial growth factor receptor antagonist. It is a member of indazoles, a member of pyridines, an aryl sulfide and a member of benzamides.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AG013736; AG 013736; AG-013736; Axitinib; Brand name: Inlyta.
Reference 1: Gunnarsson O, Pfanzelter NR, Cohen RB, Keefe SM. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Cancer Manag Res. 2015 Feb 11;7:65-73. doi: 10.2147/CMAR.S74202. eCollection 2015. Review. PubMed PMID: 25709499; PubMed Central PMCID: PMC4334173.
2: Tzogani K, Skibeli V, Westgaard I, Dalhus M, Thoresen H, Slot KB, Damkier P, Hofland K, Borregaard J, Ersbøll J, Salmonson T, Pieters R, Sylvester R, Mickisch G, Bergh J, Pignatti F. The European Medicines Agency Approval of Axitinib (Inlyta) for the Treatment of Advanced Renal Cell Carcinoma After Failure of Prior Treatment With Sunitinib or a Cytokine: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use. Oncologist. 2015 Feb;20(2):196-201. Epub 2015 Jan 23. Review. PubMed PMID: 25616431; PubMed Central PMCID: PMC4319625.
3: Borst DL, Arruda LS, MacLean E, Pithavala YK, Morgado JE. Common questions regarding clinical use of axitinib in advanced renal cell carcinoma. Am J Health Syst Pharm. 2014 Jul 1;71(13):1092-6. doi: 10.2146/ajhp130581. Review. PubMed PMID: 24939498.
4: Verzoni E, Grassi P, Testa I, Iacovelli R, Biondani P, Garanzini E, De Braud F, Procopio G. Targeted treatments in advanced renal cell carcinoma: focus on axitinib. Pharmgenomics Pers Med. 2014 Mar 27;7:107-16. doi: 10.2147/PGPM.S37098. eCollection 2014. Review. PubMed PMID: 24715765; PubMed Central PMCID: PMC3977458.
5: Bracarda S, Castellano D, Procopio G, Sepúlveda JM, Sisani M, Verzoni E, Schmidinger M. Axitinib safety in metastatic renal cell carcinoma: suggestions for daily clinical practice based on case studies. Expert Opin Drug Saf. 2014 Apr;13(4):497-510. doi: 10.1517/14740338.2014.888413. Review. PubMed PMID: 24641566.
6: Akaza H, Fukuyama T. Axitinib for the treatment of advanced renal cell carcinoma. Expert Opin Pharmacother. 2014 Feb;15(2):283-97. doi: 10.1517/14656566.2014.868436. Epub 2013 Dec 13. Review. PubMed PMID: 24328549.
7: Gross-Goupil M, François L, Quivy A, Ravaud A. Axitinib: a review of its safety and efficacy in the treatment of adults with advanced renal cell carcinoma. Clin Med Insights Oncol. 2013 Oct 29;7:269-77. doi: 10.4137/CMO.S10594. Review. PubMed PMID: 24250243; PubMed Central PMCID: PMC3825605.
8: Chen Y, Tortorici MA, Garrett M, Hee B, Klamerus KJ, Pithavala YK. Clinical pharmacology of axitinib. Clin Pharmacokinet. 2013 Sep;52(9):713-25. doi: 10.1007/s40262-013-0068-3. Review. PubMed PMID: 23677771.
9: Qi WX, He AN, Shen Z, Yao Y. Incidence and risk of hypertension with a novel multi-targeted kinase inhibitor axitinib in cancer patients: a systematic review and meta-analysis. Br J Clin Pharmacol. 2013 Sep;76(3):348-57. doi: 10.1111/bcp.12149. Review. PubMed PMID: 23617405; PubMed Central PMCID: PMC3769663.
10: King JW, Lee SM. Axitinib for the treatment of advanced non-small-cell lung cancer. Expert Opin Investig Drugs. 2013 Jun;22(6):765-73. doi: 10.1517/13543784.2013.775243. Epub 2013 Mar 1. Review. PubMed PMID: 23452008.
PubChem Compound 6450551
Last Modified Nov 11 2021
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